Carabrone
Overview
Description
Synthesis Analysis
Carabrone and its derivatives have been the subject of various synthesis studies due to their significant antifungal activities. The synthesis of carabrone ester derivatives has been explored, with thirty-eight new ester derivatives designed, synthesized, and characterized by NMR and HR-ESI-MS . Similarly, nine derivatives of carabrone were synthesized and tested for their antifungal activity, revealing that certain substituents on the C-4 position could significantly affect the antifungal activity . Additionally, hydrazone derivatives of carabrone have been synthesized, showing considerable antifungal activities and confirming the potential of carabrone analogues as antifungal agents .
Molecular Structure Analysis
The molecular structure of carabrone plays a crucial role in its biological activity. Structure-activity relationship (SAR) studies have demonstrated that the γ-lactone moiety is necessary for the antifungal activity of carabrone . Furthermore, the molecular rearrangements in carane derivatives, which are structurally related to carabrone, have been examined to understand the structural and steric principles that determine the nature of the rearrangements .
Chemical Reactions Analysis
The antifungal mechanism of carabrone involves its interaction with the mitochondrial enzyme complex III, which leads to oxidative stress and apoptosis in fungal cells . Carabrone's α-methylene-γ-butyrolactone active site reacts with L-cysteine residues in the catalytic center of glutathione reductase (GR), inhibiting its activity and promoting reactive oxygen species (ROS) overproduction . This overproduction of ROS causes membrane hyperpermeability and activation of the mitochondria-mediated apoptosis pathway .
Physical and Chemical Properties Analysis
Carabrone's physical and chemical properties contribute to its efficacy and translocation behavior in plants. It has been shown to be readily absorbed and transported upward by wheat and cucumber when applied through irrigation, demonstrating over 65% efficacy against powdery mildew and other diseases . However, carabrone could not be absorbed by leaves and transported downward, indicating its specific translocation properties .
Case Studies and Efficacy
Carabrone has been evaluated in various case studies for its antifungal and anti-tumor activities. It has shown good fungicidal activity against Geaumannomyces graminis and has been speculated to target the mitochondrial enzyme complex III . In wheat and cucumber, carabrone exhibited significant efficacy against powdery mildew and other diseases . Moreover, carabrone has demonstrated anti-proliferation, anti-migration, and anti-invasion activity against SW1990 pancreatic cancer cells, potentially related to the induction of ferroptosis and the Hippo signaling pathway .
Scientific Research Applications
Antifungal Properties
- Mitochondrial Impact on Fungi : Carabrone exhibits broad-spectrum antifungal activity, particularly effective against Gaeumannomyces graminis var. tritici, a significant phytopathogen. Its mechanism involves direct action on the mitochondria of fungal cells, leading to structural changes and functional interference (Wang et al., 2018).
- Induction of Oxidative Stress and Apoptosis in Fungi : Carabrone induces oxidative stress and apoptosis in fungal cells, notably in Geaumannomyces graminis. It operates by inhibiting antioxidase enzyme activity, leading to reactive oxygen species accumulation and triggering apoptotic pathways (Wang et al., 2019).
- Development of Carabrone Derivatives as Fungicides : Research into hydrazone derivatives of carabrone has shown significant antifungal activity, suggesting the potential of carabrone and its analogues in developing novel fungicides for agricultural use (Wang et al., 2014).
Anti-Cancer Research
- Anti-Pancreatic Cancer Activity : A study on pancreatic cancer cells indicated that carabrone inhibits proliferation, migration, and invasion of cancer cells. Its mechanism may involve the ferroptosis and Hippo signaling pathway, positioning carabrone as a promising agent against pancreatic cancer (Zheng et al., 2022).
Plant Disease Control
Efficacy in Wheat and Cucumber : Carabrone demonstrates significant efficacy against diseases in wheat and cucumber. It can be absorbed and transported within these plants, particularly when applied via irrigation, highlighting its potential as a plant source fungicide (Wang et al., 2017).
Effects on Blumeria graminis Development : Carabrone has been shown to control Blumeria graminis effectively, with notable impacts on spore germination and mycelial growth. It induces morphological and ultrastructural changes in the fungal cells, suggesting a unique mode of action compared to other fungicides (Xing, 2012).
Safety And Hazards
properties
IUPAC Name |
(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQIKMGJVLKMA-NLRWUALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938585 | |
Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carabrone | |
CAS RN |
1748-81-8 | |
Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.